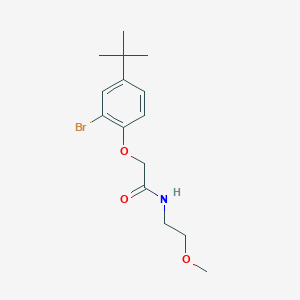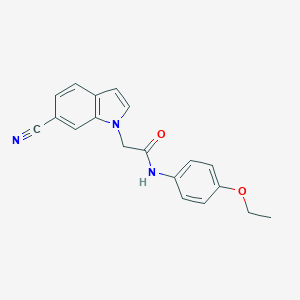
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, BRITE-3181, and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The precise mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide is not yet fully understood. However, it is believed that this compound may act by inhibiting key enzymes or signaling pathways involved in tumor growth and proliferation.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria and fungi, and may also have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar activity. However, this compound may also have limited solubility in certain solvents, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of potential future directions for research on 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide. For example, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Additionally, research is needed to explore the potential applications of this compound in other disease areas, such as infectious diseases and inflammatory disorders. Finally, efforts should be made to optimize the synthesis and formulation of this compound to improve its efficacy and reduce any potential toxicity.
Synthesis Methods
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide involves the reaction of 2-bromo-4-tert-butylphenol with ethyl 2-bromoacetate in the presence of a base catalyst. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxyethylamine to yield the final product.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in the treatment of various diseases and conditions. For example, this compound has been shown to exhibit antitumor activity in vitro, making it a promising candidate for the development of novel cancer therapies.
properties
Molecular Formula |
C15H22BrNO3 |
|---|---|
Molecular Weight |
344.24 g/mol |
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)11-5-6-13(12(16)9-11)20-10-14(18)17-7-8-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18) |
InChI Key |
IOEJFUZVHGZDIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCCOC)Br |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)



![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)

![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)

![4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B296162.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
![2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)
amino]acetamide](/img/structure/B296166.png)